molecular formula C12H14ClNOS B2371009 2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone CAS No. 2305549-76-0

2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

Cat. No.: B2371009
CAS No.: 2305549-76-0
M. Wt: 255.76
InChI Key: TUHQIYXLTUCCJT-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is a chemical compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone typically involves the condensation of 2-aminobenzothiazepine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzothiazepines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
  • 5,5-Dimethyl-1-pyrroline-N-oxide

Uniqueness

Compared to similar compounds, 2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is unique due to its specific benzothiazepine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-9-3-4-10-11(7-9)16-6-2-5-14(10)12(15)8-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHQIYXLTUCCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCCS2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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